molecular formula C27H26 B15171336 7-Methyl-4-(4-methylphenyl)-1-phenyl-2-(propan-2-yl)naphthalene CAS No. 919348-75-7

7-Methyl-4-(4-methylphenyl)-1-phenyl-2-(propan-2-yl)naphthalene

Cat. No.: B15171336
CAS No.: 919348-75-7
M. Wt: 350.5 g/mol
InChI Key: ZHPHWZVROHMBQA-UHFFFAOYSA-N
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Description

7-Methyl-4-(4-methylphenyl)-1-phenyl-2-(propan-2-yl)naphthalene is an organic compound belonging to the naphthalene family. This compound is characterized by its complex structure, which includes a naphthalene core substituted with methyl, phenyl, and isopropyl groups. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-4-(4-methylphenyl)-1-phenyl-2-(propan-2-yl)naphthalene typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation reaction, where naphthalene is alkylated with appropriate alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions, including temperature and solvent, are carefully controlled to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Solvent recovery and recycling, along with waste management protocols, are integral parts of the industrial production process to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-4-(4-methylphenyl)-1-phenyl-2-(propan-2-yl)naphthalene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst, nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of ketones, carboxylic acids.

    Reduction: Formation of alcohols, alkanes.

    Substitution: Formation of halogenated, nitrated, or other substituted derivatives.

Scientific Research Applications

7-Methyl-4-(4-methylphenyl)-1-phenyl-2-(propan-2-yl)naphthalene has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Methyl-4-(4-methylphenyl)-1-phenyl-2-(propan-2-yl)naphthalene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular pathways involved can include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: The parent compound with a simpler structure, lacking the additional substituents.

    1-Phenyl-2-(propan-2-yl)naphthalene: Similar structure but without the methyl and 4-methylphenyl groups.

    4-(4-Methylphenyl)-1-phenyl-2-(propan-2-yl)naphthalene: Lacks the methyl group at the 7-position.

Uniqueness

7-Methyl-4-(4-methylphenyl)-1-phenyl-2-(propan-2-yl)naphthalene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

919348-75-7

Molecular Formula

C27H26

Molecular Weight

350.5 g/mol

IUPAC Name

7-methyl-4-(4-methylphenyl)-1-phenyl-2-propan-2-ylnaphthalene

InChI

InChI=1S/C27H26/c1-18(2)24-17-25(21-13-10-19(3)11-14-21)23-15-12-20(4)16-26(23)27(24)22-8-6-5-7-9-22/h5-18H,1-4H3

InChI Key

ZHPHWZVROHMBQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C3=C2C=CC(=C3)C)C4=CC=CC=C4)C(C)C

Origin of Product

United States

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